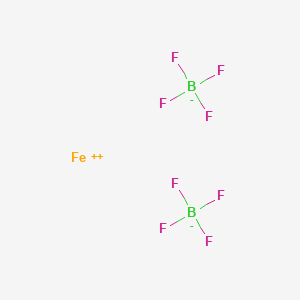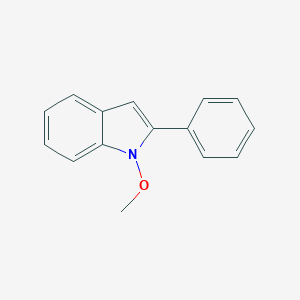
1-Methoxy-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-phenyl-1H-indole, also known as 1-MeO-2-Phenyl-1-Indole or 1-Me-2-Phenyl-1-Indole, is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties, including its effects on the central nervous system.
Mécanisme D'action
1-Methoxy-2-phenyl-1H-indole acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methoxy-2-phenyl-1H-indole has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. It has also been found to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methoxy-2-phenyl-1H-indole in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using this compound is its partial agonist activity, which means that its effects may not be as strong as those of a full agonist.
Orientations Futures
There are many potential future directions for research on 1-Methoxy-2-phenyl-1H-indole. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on cognitive function, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Methoxy-2-phenyl-1H-indole involves the condensation of 2-phenylindole and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
1-Methoxy-2-phenyl-1H-indole has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is a target for many psychiatric drugs.
Propriétés
Numéro CAS |
16616-82-3 |
|---|---|
Nom du produit |
1-Methoxy-2-phenyl-1H-indole |
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-methoxy-2-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
ZHQNIQVOVQMVNI-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
SMILES canonique |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Autres numéros CAS |
16616-82-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



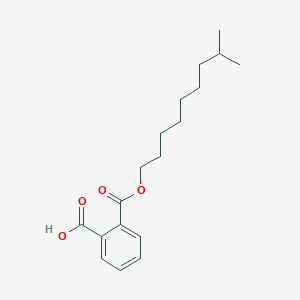
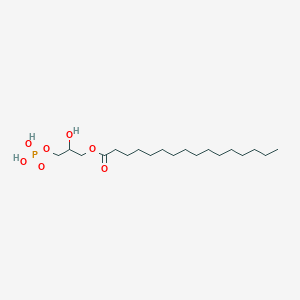
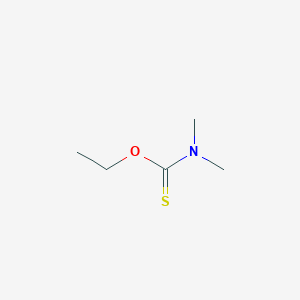
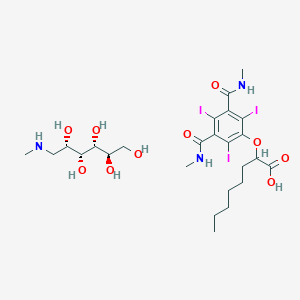
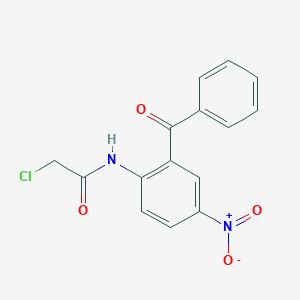
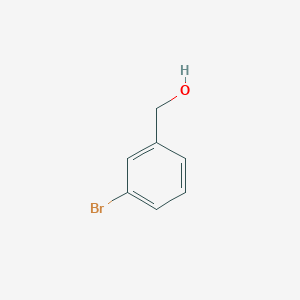
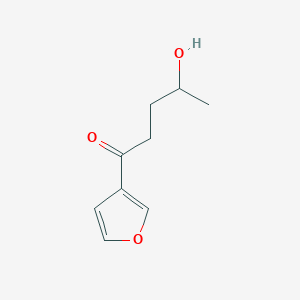
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
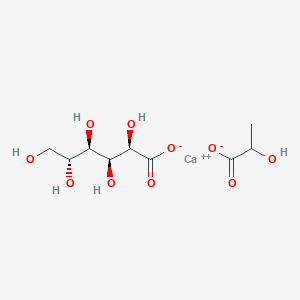
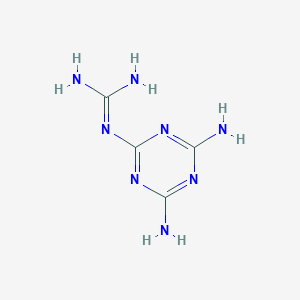
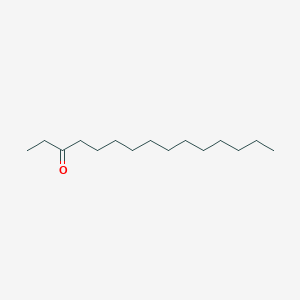
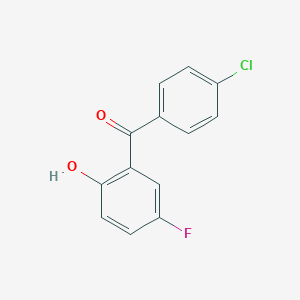
![2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione](/img/structure/B105425.png)
